![molecular formula C10H11ClF3NO B13056481 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056481.png)
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with a complex structure that includes a trifluoromethyl group, a chloro group, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with a suitable amine, followed by reduction to form the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino alcohol moiety can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanol: Similar structure but with an ethanol moiety instead of propanol.
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]butanol: Similar structure but with a butanol moiety.
Uniqueness
1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11ClF3NO |
|---|---|
Peso molecular |
253.65 g/mol |
Nombre IUPAC |
1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3 |
Clave InChI |
ABVUZGPYWNENAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


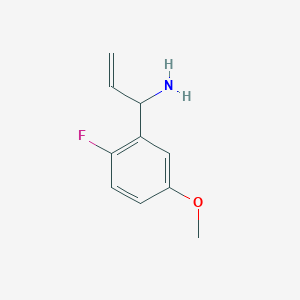
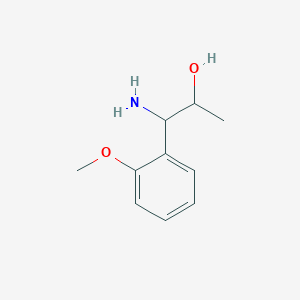
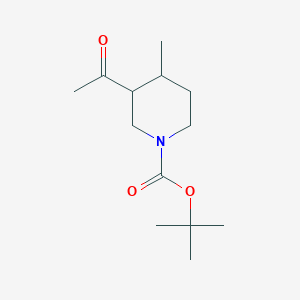
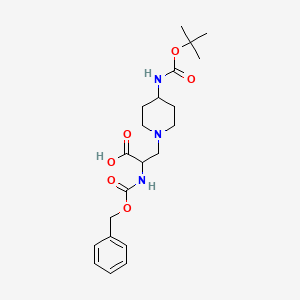

![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13056428.png)
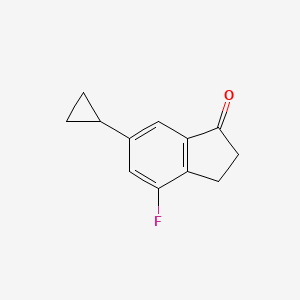
![4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)
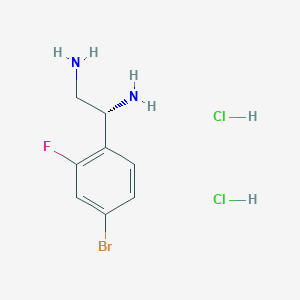
![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
